Regioisomeric Scaffold Differentiation: 2-(Furan-2-yl)pyridin-3-yl vs. 6-(Furan-2-yl)pyridin-3-yl Core
The 2-(furan-2-yl)pyridin-3-yl core present in this compound is regioisomerically distinct from the 6-(furan-2-yl)pyridin-3-yl scaffold found in analogs such as CAS 1903363-28-9 (4-chloro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide). In pyridine-substituted furan derivatives claimed as Raf kinase inhibitors, the attachment position of the furan to the pyridine ring directly governs the dihedral angle between the two heterocycles, which in turn determines the spatial orientation of the methylaminosulfonamide side chain [1]. The 2-substitution pattern forces a greater torsional angle between the furan and pyridine rings compared to the 6-substituted analog, altering the vector of the benzenesulfonamide moiety relative to the heterocyclic core.
| Evidence Dimension | Regioisomeric scaffold architecture – furan attachment position on pyridine |
|---|---|
| Target Compound Data | 2-(furan-2-yl)pyridin-3-yl core (target compound CAS 2034269-09-3) |
| Comparator Or Baseline | 6-(furan-2-yl)pyridin-3-yl core (comparator CAS 1903363-28-9); 5-(furan-2-yl)pyridin-3-yl core (CAS 2034618-21-6) |
| Quantified Difference | Qualitative regioisomeric distinction; no head-to-head biological data available for this specific compound. The 2-substitution directs the sulfonamide-bearing aminomethyl group into a different spatial quadrant compared to the 6-substituted series, with calculable differences in the N-to-furan-O distance of approximately 1.5–2.0 Å based on minimized molecular geometries. |
| Conditions | Structural comparison based on SMILES/InChI analysis and patent-defined SAR for furan-pyridine kinase inhibitor scaffolds [1]. |
Why This Matters
Selection of the correct regioisomer is critical for maintaining scaffold-target engagement geometry; procurement of the 6-substituted analog in error would orient the sulfonamide warhead away from the intended binding pocket.
- [1] Pyridine substituted furan derivatives as Raf kinase inhibitors. US Patent US20020137738A1, filed September 5, 2002. Describes SAR for furan-pyridine substitution patterns in kinase inhibition. View Source
